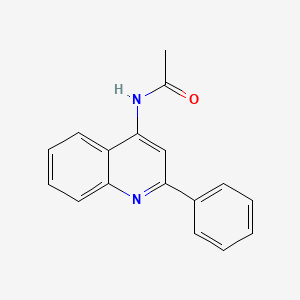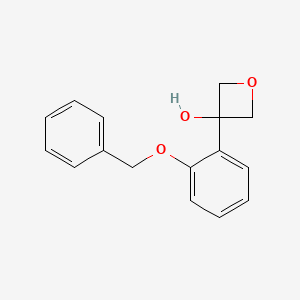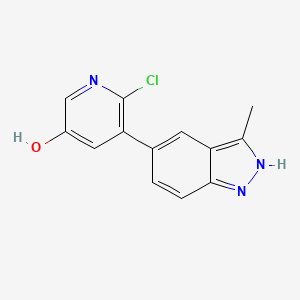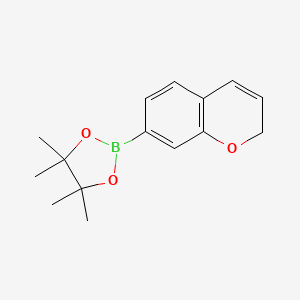
N-(2-Phenylquinolin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylquinolin-4-yl)acetamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a quinoline ring system substituted with a phenyl group at the 2-position and an acetamide group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylquinolin-4-yl)acetamide typically involves the reaction of 2-phenylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of 2-phenylquinoline-4-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to yield the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylquinolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Phenylquinolin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of N-(2-Phenylquinolin-4-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as inhibition of microbial growth or cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the acetamide group but shares the phenyl substitution.
N-Phenylacetamide: Contains the acetamide group but lacks the quinoline ring.
Uniqueness
N-(2-Phenylquinolin-4-yl)acetamide is unique due to its combination of the quinoline ring, phenyl group, and acetamide functionality. This unique structure imparts specific biological activities and chemical reactivity that are not observed in the simpler analogs .
Propiedades
Número CAS |
1154-49-0 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N-(2-phenylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)18-17-11-16(13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)17/h2-11H,1H3,(H,18,19,20) |
Clave InChI |
YQNUALJFRGPVTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)


![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)


